molecular formula C25H17ClN2O3S B11692212 (5Z)-3-benzyl-5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-thiazolidine-2,4-dione

(5Z)-3-benzyl-5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B11692212
M. Wt: 460.9 g/mol
InChI Key: ZSWJJFFVAWLUEI-DQRAZIAOSA-N
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Description

(5Z)-3-benzyl-5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-benzyl-5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. The process often starts with the preparation of the thiazolidine-2,4-dione core, followed by the introduction of the indole and benzyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods, such as chromatography, ensures the efficient production of the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-benzyl-5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives.

Scientific Research Applications

(5Z)-3-benzyl-5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-3-benzyl-5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-benzyl-5-[1-(2-bromobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-thiazolidine-2,4-dione
  • (5Z)-3-benzyl-5-[1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-thiazolidine-2,4-dione

Uniqueness

The uniqueness of (5Z)-3-benzyl-5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-thiazolidine-2,4-dione lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H17ClN2O3S

Molecular Weight

460.9 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[1-[(2-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C25H17ClN2O3S/c26-19-12-6-4-10-17(19)15-27-20-13-7-5-11-18(20)21(23(27)29)22-24(30)28(25(31)32-22)14-16-8-2-1-3-9-16/h1-13H,14-15H2/b22-21-

InChI Key

ZSWJJFFVAWLUEI-DQRAZIAOSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl)/SC2=O

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl)SC2=O

Origin of Product

United States

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